

# The Discovery and Development of GSK1702934A: A TRPC3/6 Agonist

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## Compound of Interest

Compound Name: GSK1702934A

Cat. No.: B1672358

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## Abstract

**GSK1702934A** is a potent and selective small molecule agonist of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of **GSK1702934A**. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development of TRPC channel modulators.

## Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in various physiological processes, including sensory perception, cardiovascular function, and cellular signaling.[2][3] The canonical subfamily, TRPC, is particularly implicated in calcium signaling downstream of G-protein coupled receptors and receptor tyrosine kinases.[2] Among the TRPC members, TRPC3 and TRPC6 have emerged as promising therapeutic targets for a range of conditions, including cardiovascular diseases.[2] The development of selective pharmacological tools to probe the function of these channels is therefore of significant interest. **GSK1702934A**, a compound developed by GlaxoSmithKline, represents a key tool in this endeavor, acting as a selective activator of TRPC3 and TRPC6 channels.[4]

## Discovery and Synthesis

While detailed information regarding the initial discovery and lead optimization of **GSK1702934A** is not extensively published in the public domain, its chemical structure, 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, suggests a targeted design approach.<sup>[1]</sup> The synthesis of **GSK1702934A** has been described in the literature and is outlined in the experimental protocols section.

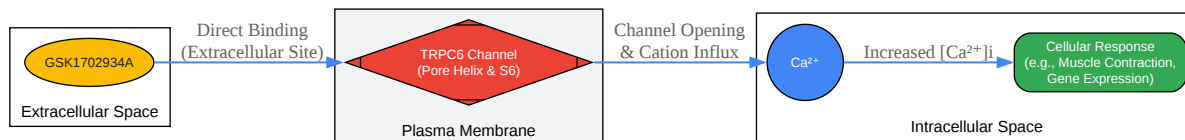
## Mechanism of Action

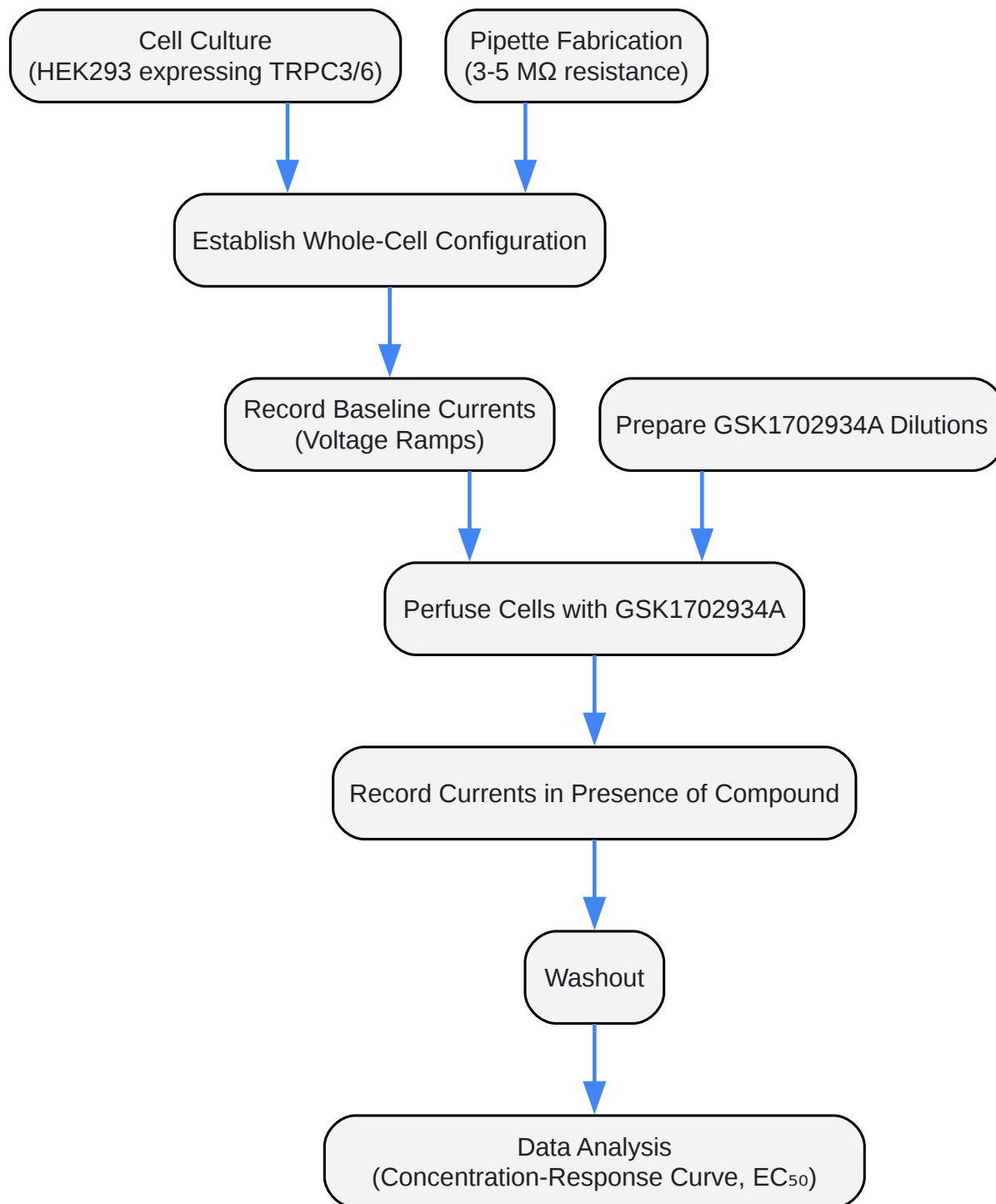
**GSK1702934A** acts as a direct agonist of TRPC3 and TRPC6 channels. It activates these channels by binding to an extracellularly located orthosteric site.<sup>[2][3]</sup> This binding site is formed by the pore helix (PH) and the S6 transmembrane helix of the channel protein.<sup>[2][3]</sup>

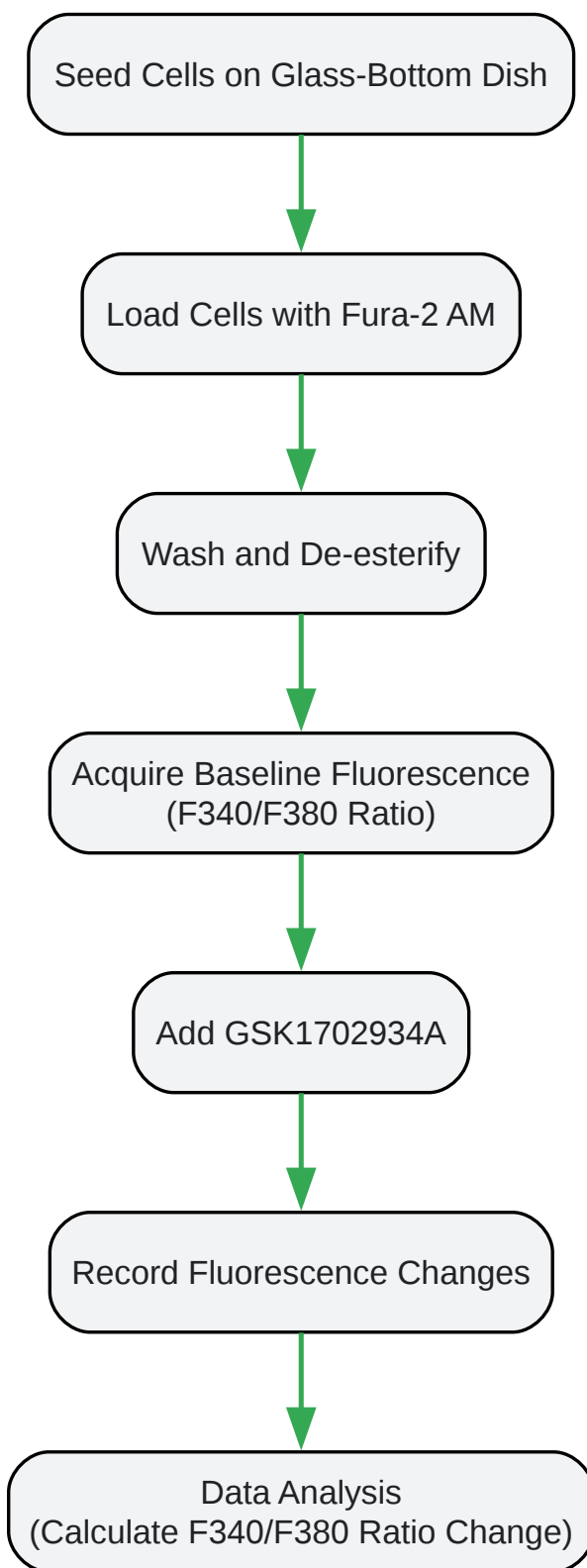
Key amino acid residues within the TRPC6 channel that are crucial for the binding and agonistic activity of **GSK1702934A** have been identified through mutagenesis studies. These include W679, E671, E672, and K675 in the pore helix, and N701 and Y704 in the S6 helix.<sup>[2][3]</sup> The interaction of **GSK1702934A** with these residues induces a conformational change in the channel, leading to its opening and subsequent cation influx.

The activation of TRPC3/6 by **GSK1702934A** bypasses the need for phospholipase C (PLC) signaling, which is the canonical pathway for the activation of these channels by many endogenous stimuli.

## Signaling Pathway Diagram







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